molecular formula C14H13NO B1324192 2-(2,6-Dimethylbenzoyl)pyridine CAS No. 898780-51-3

2-(2,6-Dimethylbenzoyl)pyridine

Cat. No.: B1324192
CAS No.: 898780-51-3
M. Wt: 211.26 g/mol
InChI Key: DDPYTYVJXIMTST-UHFFFAOYSA-N
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Description

Significance within Aromatic Ketone and Pyridine (B92270) Chemistry

The structure of 2-(2,6-Dimethylbenzoyl)pyridine is noteworthy due to the combination of two key functional groups: an aromatic ketone and a pyridine moiety. Aromatic ketones are a well-established class of compounds with diverse applications, including in photochemistry and as building blocks in organic synthesis. The pyridine ring, a six-membered heteroaromatic compound containing a nitrogen atom, is a fundamental scaffold in many natural products and pharmaceuticals. nih.govresearchgate.net

The presence of the pyridine nitrogen atom significantly influences the electronic properties of the molecule, making it a potential ligand for metal complexes and a participant in various chemical reactions. nih.gov The steric hindrance introduced by the two methyl groups on the benzoyl ring can also impact its reactivity and conformational preferences, a factor that is often explored in the design of specialized chemical structures.

Overview of Research Domains

Research involving this compound and its derivatives spans several areas of chemical science. While specific studies on this exact molecule are not extensively documented in publicly available literature, the broader class of benzoylpyridine compounds is investigated for applications in:

Organic Synthesis: Pyridine derivatives are widely used as precursors and intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net The reactivity of the ketone and pyridine functionalities allows for a range of chemical transformations. General synthetic methods for producing substituted pyridines often involve condensation reactions, cycloadditions, or functionalization of the pyridine ring. organic-chemistry.org

Photochemistry: The aromatic ketone substructure suggests potential applications in photochemistry. Aromatic ketones are known to act as photoinitiators in polymerization processes and can undergo various photochemical reactions. nsf.gov The interplay between the benzoyl and pyridine moieties could lead to interesting photophysical properties and reactivity.

Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate with metal ions, making benzoylpyridine derivatives potential ligands for the formation of metal complexes. nih.gov These complexes can have applications in catalysis and materials science.

While detailed research findings specifically for this compound are limited, the foundational chemistry of its constituent parts provides a strong basis for its exploration in these and other emerging fields of chemical research.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 898780-51-3 chemicalbook.com
Molecular Formula C14H13NO chemicalbook.com
Synonyms (2,6-Dimethylphenyl)-2-pyridinylmethanone, Methanone, (2,6-dimethylphenyl)-2-pyridinyl- chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-5-7-11(2)13(10)14(16)12-8-3-4-9-15-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPYTYVJXIMTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642029
Record name (2,6-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-51-3
Record name (2,6-Dimethylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,6 Dimethylbenzoyl Pyridine and Analogues

Direct Acylation Routes

Direct acylation methods provide a straightforward pathway to benzoylpyridines by forming the key carbon-carbon bond between the pyridine (B92270) and benzoyl moieties in a single step.

Lewis Acid-Catalyzed Condensation Reactions for Benzoylpyridines

Friedel-Crafts acylation, a classic method for synthesizing aryl ketones, can be adapted for the preparation of benzoylpyridines. This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acyl chloride, which then reacts with an aromatic substrate. youtube.com In the context of synthesizing the target molecule, this would involve the reaction of a suitable pyridine derivative with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, enhancing its electrophilicity and facilitating the attack by the pyridine ring. youtube.com The reaction mechanism proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution onto the pyridine ring. Subsequent workup with water is necessary to hydrolyze the aluminum complex and yield the final ketone product. youtube.com

The choice of the Lewis acid and reaction conditions is crucial and can be influenced by the specific substrates involved. bath.ac.uk While strong Lewis acids are effective, they can sometimes lead to side reactions or complexation with the nitrogen atom of the pyridine ring, which can deactivate the ring towards electrophilic attack. Therefore, careful optimization of the catalyst and reaction parameters is often necessary to achieve good yields.

Nucleophilic Acyl Substitution Strategies Utilizing 2,6-Dimethylbenzoyl Chloride

Nucleophilic acyl substitution presents an alternative and widely applicable strategy for the synthesis of 2-(2,6-dimethylbenzoyl)pyridine. masterorganicchemistry.com This method involves the reaction of an organometallic pyridine derivative with 2,6-dimethylbenzoyl chloride. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then collapses, expelling the chloride leaving group to form the desired ketone. youtube.com

In this specific synthesis, a 2-pyridyl organometallic reagent, such as 2-pyridyllithium (B95717) or a 2-pyridyl Grignard reagent, would act as the nucleophile. The reaction of this nucleophile with 2,6-dimethylbenzoyl chloride would proceed via the addition-elimination mechanism to furnish this compound. masterorganicchemistry.com Theoretical studies using density functional theory (DFT) have provided insights into the mechanism of nucleophilic substitution at a carbonyl carbon with pyridine as a neutral nucleophile, highlighting the formation of a transition state where the LUMO is composed of mixed orbitals from both the nucleophile and the substrate. researchgate.netnih.gov

The reactivity in nucleophilic acyl substitution is governed by the nature of both the nucleophile and the leaving group. Acyl chlorides are highly reactive due to the good leaving group ability of the chloride ion. youtube.com The success of the reaction often depends on the stability of the organometallic reagent and the prevention of side reactions.

Reactants Reaction Type Key Features
Pyridine derivative, 2,6-Dimethylbenzoyl chloride, Lewis AcidLewis Acid-Catalyzed CondensationForms C-C bond via electrophilic aromatic substitution. youtube.com
2-Pyridyl organometallic reagent, 2,6-Dimethylbenzoyl chlorideNucleophilic Acyl SubstitutionInvolves a tetrahedral intermediate and expulsion of a leaving group. masterorganicchemistry.comyoutube.com

Functional Group Interconversions on Pyridine and Benzoyl Precursors

An alternative synthetic strategy involves the formation of a precursor molecule containing both the pyridine and the substituted benzyl (B1604629) moieties, followed by a functional group interconversion to generate the desired ketone.

Oxidation Reactions on Pyridine-Substituted Benzylic Systems

The oxidation of a pyridine-substituted benzylic methylene (B1212753) group is a powerful method for the synthesis of benzoylpyridines. researchgate.net This approach starts with a precursor such as 2-(2,6-dimethylbenzyl)pyridine, which can be prepared through various coupling methods. The benzylic C-H bonds are then selectively oxidized to form the corresponding ketone.

A variety of oxidizing agents and catalytic systems have been developed for this transformation. For instance, a one-step oxidation of phenyl(pyridin-2-yl)methanol (B192787) to 2-benzoylpyridine (B47108) has been reported using dry air or oxygen as the oxidant in the presence of an ionic hydride catalyst, with yields reaching up to 95%. google.com Other methods employ oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. nih.gov More recently, environmentally benign methods using molecular oxygen or hydrogen peroxide as the oxidant in the presence of metal catalysts have gained attention. researchgate.netorganic-chemistry.org For example, Au-Pd nanoparticles supported on porous carbon have been shown to be effective for the aerobic oxidation of benzylic compounds. researchgate.net The choice of the oxidant and reaction conditions is critical to ensure high selectivity for the ketone and to avoid over-oxidation to carboxylic acids or cleavage of the C-C bond.

Starting Material Oxidizing System Product Key Features
Phenyl(pyridin-2-yl)methanolDry air/O₂, Ionic Hydride Catalyst2-BenzoylpyridineHigh yield (up to 95%), mild conditions. google.com
Aromatic Aldehydes, Cyanopyridines1. Photochemical reductive arylation 2. KMnO₄ oxidationBenzoylpyridinesTelescoped flow process, good to excellent yields. nih.govacs.org
AlkylarenesOxone, KBrAryl KetonesProceeds via C-H bond abstraction, excellent selectivity. organic-chemistry.org

Other Synthetic Pathways to Related Benzoylpyridine Structures

Several other synthetic methodologies have been developed for accessing benzoylpyridine structures, which could be adapted for the synthesis of this compound. One such approach is a telescoped flow strategy that combines a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an in-line oxidation step. nih.govacs.org This method has been shown to be efficient for producing a variety of electronically differentiated benzoylpyridines in good to excellent yields. nih.govacs.org The initial photochemical step forms a diarylmethyl cyanide, which is then oxidized to the corresponding ketone using an oxidant like potassium permanganate. nih.govacs.org

Another versatile method involves the reaction of pyridine derivatives with benzyl alcohols in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) in water. This reaction proceeds at elevated temperatures to yield the desired benzoylpyridine. chemicalbook.com Furthermore, palladium-catalyzed decarboxylative coupling reactions of pyridylacetic acids with electrophilic substrates provide another route to functionalized 2-benzylpyridine (B1664053) compounds, which can then be oxidized to the target ketone. google.com

These alternative pathways offer flexibility in terms of starting materials and may be advantageous for the synthesis of specific analogues or for scaling up the production of benzoylpyridines. The choice of the most suitable method will depend on factors such as the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Acyl Substitution Reactions at the Benzoyl Carbonyl

Nucleophilic acyl substitution is a characteristic reaction of carbonyl compounds. masterorganicchemistry.comyoutube.com The mechanism typically involves an initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comyoutube.com However, in the case of 2-(2,6-Dimethylbenzoyl)pyridine, the approach of a nucleophile to the carbonyl carbon is severely impeded by the two ortho-methyl groups on the benzoyl ring. This steric pressure significantly reduces the rate of reaction and often necessitates harsh conditions or specialized reagents to proceed. chimia.chnih.gov

The formation of an ester from this compound via reaction with an alcohol is a sterically demanding transformation. Standard acid-catalyzed esterification methods are generally ineffective due to the difficulty of the alcohol nucleophile accessing the hindered carbonyl center. To achieve esterification, highly reactive intermediates are typically required. One common strategy for esterifying sterically hindered acids involves converting the carboxylic acid to a more reactive derivative; analogously, for a ketone like this, forcing conditions would be necessary. rug.nl Methods developed for hindered substrates, such as using activated benzotriazole esters, might offer a viable, albeit challenging, pathway. researchgate.netresearchgate.net

MethodTypical ReagentsExpected Efficacy with this compound
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Very low to no yield expected due to severe steric hindrance.
Acyl Chloride IntermediateActivation of an analogous acid with SOCl₂ or (COCl)₂, then alcoholPotentially successful but requires a synthetic route starting from the corresponding acid.
Steglich EsterificationDCC, DMAP, AlcoholLow yield expected as the bulky substrate would hinder the formation of the O-acylisourea intermediate.
Benzotriazole EstersHOBt, EDC, Alcohol, Base (e.g., DMAP)Considered a more effective method for hindered systems, but would still likely result in moderate yields at best. researchgate.net

Similar to esterification, the direct formation of amides by reacting this compound with amines is exceptionally challenging. The steric hindrance around the carbonyl group makes it difficult for even small amine nucleophiles to attack effectively. Standard peptide coupling reagents often fail with substrates that are this sterically congested. rsc.orgresearchgate.net Successful amide formation typically requires the conversion of the carbonyl's corresponding acid into a highly reactive intermediate, such as an acyl fluoride, which minimizes steric bulk and increases electrophilicity, or the use of organometallic reagents. nih.govrsc.org

MethodTypical Coupling ReagentsExpected Efficacy with this compound
Carbodiimide CouplingEDC or DCC, with HOBt or HOAtVery low yield anticipated due to steric clash preventing the formation of the activated ester intermediate.
Phosphonium ReagentsBOP, PyBOPInefficient for severely hindered substrates; low conversion expected.
Uronium ReagentsHATU, HBTUMore reactive than phosphonium reagents, but still likely to be low-yielding with this substrate.
Acyl Fluoride IntermediateCyanuric fluoride, Deoxo-Fluor®A promising strategy for hindered couplings, as the small fluorine atom minimizes steric repulsion in the transition state. rsc.org

Reactions Involving the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. Its reactivity is further modified by the presence of the bulky, electron-withdrawing 2,6-dimethylbenzoyl substituent at the C2 position.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orguoanbar.edu.iq This deactivation is comparable to that of nitrobenzene. The presence of the strongly deactivating benzoyl group further reduces the ring's nucleophilicity, making electrophilic substitution exceedingly difficult and requiring very harsh conditions. rsc.orgyoutube.com If a reaction were to occur, substitution would be directed to the C3 and C5 positions, which are meta to the deactivating nitrogen and benzoyl group.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). stackexchange.comquimicaorganica.orgquora.com In this compound, the C2 and C6 positions are sterically shielded and the C2 position is already substituted. The C4 position is the most likely site for nucleophilic attack, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen. stackexchange.com However, for a substitution reaction to occur, a leaving group must be present on the ring. In the absence of a leaving group, a reaction with a very strong nucleophile (e.g., an organolithium reagent or NaNH₂ in a Chichibabin-type reaction) could potentially lead to addition or substitution by displacing a hydride ion, though this requires forcing conditions. sci-hub.seresearchgate.net

The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. researchgate.net This transformation is synthetically valuable for accessing saturated heterocyclic structures. A variety of heterogeneous catalysts are effective for this purpose, though the reaction conditions and catalyst choice can be influenced by other functional groups in the molecule. rsc.orgliv.ac.uk For this compound, the carbonyl group is also susceptible to reduction. Chemoselectivity would be a key challenge; conditions could be chosen to reduce the pyridine ring while leaving the ketone intact, reduce the ketone to an alcohol, or reduce both functionalities.

CatalystTypical ConditionsPotential ProductsNotes
PtO₂ (Adams' catalyst)H₂ (50-70 bar), Acetic Acid(2,6-Dimethylphenyl)(piperidin-2-yl)methanoneCommonly used for pyridine hydrogenation; the acidic medium can help activate the ring. researchgate.net
Rh/C or Rh₂O₃H₂ (5 bar), TFE, 40°C(2,6-Dimethylphenyl)(piperidin-2-yl)methanoneRhodium catalysts are effective under mild conditions for reducing functionalized pyridines. rsc.org
Pd/CH₂, various pressures/solventsMixture of products; potential for ketone reduction to alcohol.Less commonly used for pyridine reduction than Pt or Rh; may require harsher conditions.
NaBH₄, LiAlH₄Stoichiometric, various solvents(2,6-Dimethylphenyl)(pyridin-2-yl)methanolHydride reagents would typically reduce the ketone to an alcohol without affecting the aromatic pyridine ring. liv.ac.uk

Reactivity Influenced by Ortho-Methyl Substituents

The ortho-methyl groups on the benzoyl moiety are the single most dominant factor controlling the reactivity of this compound, primarily through steric effects.

The primary consequence is the severe steric hindrance around the carbonyl carbon. This "steric pressure" shields the electrophilic center, drastically reducing the rates of nucleophilic acyl substitution reactions like esterification and amide formation. nih.gov Any reaction at this center requires overcoming a significant steric barrier, thus demanding more forcing conditions or specialized, less bulky reagents. nih.govnih.gov

Solvolysis Reaction Mechanisms of Related Benzoyl Chlorides

The study of the solvolysis of substituted benzoyl chlorides provides critical insight into the potential reactivity of the acyl moiety in this compound. Solvolysis is a nucleophilic substitution where the solvent acts as the nucleophile spcmc.ac.in. The mechanism of these reactions can vary significantly depending on the substrate structure, solvent properties, and reaction conditions.

The solvolysis of benzoyl chlorides is not strictly defined by discrete SN1 or SN2 pathways but rather exists on a mechanistic spectrum researchgate.netscilit.com. The two extremes of this spectrum are:

SN2-like (Addition-Elimination) : A bimolecular process involving nucleophilic solvent assistance. The solvent molecule attacks the carbonyl carbon in a concerted step or via a tetrahedral intermediate. This pathway is favored for substrates with electron-withdrawing groups and in more nucleophilic solvents.

SN1-like (Dissociative) : A unimolecular process that proceeds through the formation of a discrete acylium cation intermediate in the rate-determining step. This pathway is favored by substrates with electron-donating groups that stabilize the cation and by significant steric hindrance around the carbonyl group (as in 2,6-disubstituted benzoyl chlorides) which disfavors the SN2 pathway researchgate.netresearchgate.net. The use of weakly nucleophilic, highly ionizing solvents (e.g., fluorinated alcohols) also promotes the SN1 mechanism scilit.com.

The mechanism for a given reaction is often a hybrid of these two extremes, with varying degrees of solvent participation and charge development in the transition state. For instance, the hydrolysis of unsubstituted benzyl (B1604629) chloride in aqueous acetone proceeds through a mixed SN1 and SN2 mechanism, but shifts towards a more dominant SN1 pathway in a more polar solvent like water, which better stabilizes the carbocation intermediate stackexchange.comspcmc.ac.in.

Definitive evidence for the SN1 pathway in the solvolysis of certain benzoyl chlorides comes from the direct observation or trapping of the proposed acylium cation intermediate (R-C≡O⁺) nih.gov. An acylium ion is a potent electrophile that is typically generated from carboxylic acid derivatives under strongly acidic conditions nih.gov.

In the context of solvolysis, studies have successfully "trapped" this transient intermediate. For example, the solvolysis of p-substituted benzoyl chlorides in a weakly nucleophilic solvent like hexafluoroisopropanol, in the presence of a highly reactive aromatic compound such as 1,3,5-trimethoxybenzene, resulted in a Friedel-Crafts acylation product researchgate.netscilit.com. The formation of this product is strong evidence that a free benzoyl cation was generated, which was then intercepted by the electron-rich aromatic trap before it could react with the solvent researchgate.netscilit.com. These trapping experiments confirm that a cationic reaction channel is accessible, particularly when the alternative bimolecular pathway is sterically hindered researchgate.net.

Functional Group Transformations of Other Moieties (e.g., Demethylation of Methoxy Groups)

In complex molecules containing structures similar to this compound, transformations of other functional groups are often necessary. A common and important transformation is the cleavage of aryl methyl ethers (O-demethylation) to yield the corresponding phenols chem-station.comwikipedia.org. This reaction is crucial as the methoxy group is often present in synthetic precursors but the hydroxyl group is required in the final product.

Several reagents can accomplish this transformation, often under harsh conditions, indicating the general stability of the methyl ether linkage chem-station.com.

Boron Tribromide (BBr₃) : This is a widely used and effective reagent for cleaving ethers. BBr₃ is a strong Lewis acid that coordinates to the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding via an SN2 mechanism. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures chem-station.comcommonorganicchemistry.com.

Strong Protic Acids (HBr, HI) : Concentrated hydrobromic or hydriodic acid can cleave methyl ethers at high temperatures. The reaction mechanism involves protonation of the ether oxygen, followed by SN2 attack by the halide ion on the methyl group chem-station.comcommonorganicchemistry.com. The use of phase-transfer catalysts like Aliquat-336 can accelerate the reaction rate when using 47% HBr sci-hub.se.

Nucleophilic Reagents : Strong nucleophiles, particularly thiolates (e.g., sodium ethanethiolate) in polar aprotic solvents like DMF, can also effect demethylation through an SN2 displacement on the methyl group commonorganicchemistry.comreddit.com.

The table below summarizes the conditions for the demethylation of various substituted aryl methyl ethers using 47% HBr and Aliquat-336 as a catalyst sci-hub.se.

Substrate (Aryl Methyl Ether)ProductTime (h)Yield (%)
2-Methoxynaphthalene2-Naphthol2.095
4-Methoxyacetophenone4-Hydroxyacetophenone4.094
4-Methylanisolep-Cresol8.090
4-Chloroanisole4-Chlorophenol8.588
4-Methoxybenzoic acid4-Hydroxybenzoic acid1.596
4-Nitroanisole4-Nitrophenol1.098

Coordination Chemistry and Ligand Development

Design Principles for Pyridine-Based Ligands

No specific information available for 2-(2,6-Dimethylbenzoyl)pyridine.

Steric and Electronic Tuning of Ligand Properties

No specific information available for this compound.

Chelation Modes (e.g., Bidentate, Terdentate)

No specific information available for this compound.

Complex Formation with Transition Metals

No specific information available for this compound.

Synthesis of Metal Complexes Incorporating Benzoylpyridine Ligands

No specific information available for this compound.

Structural Characterization of Coordination Compounds (e.g., Geometry, Bond Distances)

No specific information available for this compound.

Supramolecular Assembly Applications in Coordination Chemistry

No specific information available for this compound.

Concluding Remarks

The lack of dedicated research on this compound presents a clear gap in the scientific literature. The unique steric and electronic profile of this molecule, featuring a bulky dimethylbenzoyl group adjacent to the coordinating pyridine (B92270) nitrogen, suggests that its coordination behavior could offer interesting contrasts to more commonly studied pyridine derivatives. Future research into the synthesis and characterization of its metal complexes would be necessary to elucidate its properties and potential applications in areas such as catalysis, materials science, and supramolecular chemistry.

Catalytic Applications in Organic Synthesis

Role as Chiral Lewis Acid Catalysts (using related dimethoxybenzoyl derivatives)

While 2-(2,6-dimethylbenzoyl)pyridine itself is not chiral, its structural relative, the 2,6-dimethoxybenzoyl group, has been incorporated into highly effective chiral Lewis acid catalysts. These catalysts are particularly noted for their performance in asymmetric cycloadditions.

A prominent application of this motif is in chiral acyloxyborane (CAB) catalysts developed for the Diels-Alder reaction, a powerful method for constructing six-membered rings. nih.govmdpi.com A catalyst prepared from mono-(2,6-dimethoxybenzoyl) tartaric acid and borane (B79455) has demonstrated high efficiency and stereocontrol. mdpi.com

In a key example, this chiral Lewis acid catalyst (used at 10 mol%) promotes the reaction between α-bromoacrolein and cyclopentadiene. The reaction proceeds smoothly at -78 °C in dichloromethane (B109758) (CH₂Cl₂), yielding the corresponding (S)-bromo aldehyde adduct quantitatively with high enantioselectivity (95% ee) and diastereoselectivity (94:6 exo:endo). mdpi.com This process is applicable to various dienes and aldehydes, consistently affording high enantioselectivity. mdpi.com

Furthermore, the same catalyst has been successfully applied to intramolecular Diels-Alder reactions. The cyclization of 2-methyl-(E,E)-2,7,9-decatrienal, catalyzed by the mono-(2,6-dimethoxybenzoyl) tartaric acid-derived borane complex, proceeds with high stereo- and enantioselectivity. nih.govmdpi.com

Table 1: Asymmetric Diels-Alder Reactions Catalyzed by a Mono-(2,6-dimethoxybenzoyl) Tartaric Acid-Derived Borane Complex

Diene Dienophile Yield Enantiomeric Excess (ee) Diastereoselectivity (exo:endo)
Cyclopentadiene α-Bromoacrolein 100% 95% 94:6

The effectiveness of these chiral Lewis acid catalysts stems from their interaction with the dienophile. The Lewis acidic boron center coordinates to the carbonyl oxygen of the dienophile, which serves two primary purposes: it activates the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), and it creates a chiral environment around the dienophile. nih.govthieme-connect.de This chiral pocket dictates the facial approach of the diene, thereby controlling the absolute stereochemistry of the product. nih.gov

Theoretical studies on related Lewis acid-catalyzed Diels-Alder reactions suggest that the formation of the two new carbon-carbon bonds can be highly asynchronous. thieme-connect.de The catalyst enhances the reaction rate and stereoselectivity by amplifying this asynchronicity and stabilizing the electron-deficient transition state. thieme-connect.de Research has also shown that substituents on the dienophile play a critical role; α-substitution tends to increase enantioselectivity, whereas β-substitution can dramatically decrease it, highlighting the sensitivity of the catalyst-substrate interaction. mdpi.com

Catalysis in Acylation and Benzoylation Reactions

Pyridine (B92270) and its derivatives, particularly 4-aminopyridines like DMAP, are well-known nucleophilic catalysts for acyl transfer reactions, including acylation and benzoylation. The mechanism involves the formation of a highly reactive N-acylpyridinium ion intermediate. acs.orgrsc.org However, the substitution pattern on the pyridine ring is crucial for catalytic activity.

For compounds like this compound, the presence of a bulky substituent at the 2-position of the pyridine ring is detrimental to catalytic efficacy. acs.org Quantum chemical calculations have shown that substituents at the C2 and C6 positions sterically hinder the incoming acyl group and destabilize the resulting N-acylpyridinium cation. This steric clash forces the acyl group out of the plane of the pyridine ring, disrupting the resonance stabilization that is key to the high reactivity of the intermediate. acs.org Consequently, 2-substituted pyridines are generally poor catalysts for acylation and are not employed for this purpose in the same way as their 4-substituted counterparts.

Applications in Cross-Coupling Reactions (using related pyridine ligands)

The pyridine scaffold is a cornerstone in the design of ligands for transition metal-catalyzed cross-coupling reactions. While this compound itself is not a common ligand, a vast number of structurally related pyridine-containing ligands are used in reactions like the Suzuki-Miyaura and Heck couplings. acs.orgnacatsoc.org

Palladium(II) complexes featuring a variety of substituted pyridine ligands have been studied as catalyst precursors for these reactions. nacatsoc.org In many cases, these catalysts demonstrate excellent activity, providing the desired cross-coupled products in high yields (>90%) for a range of substrates. nacatsoc.org The electronic and steric properties of the substituents on the pyridine ring can be tuned to optimize catalyst performance. nacatsoc.org

The synthesis of advanced phosphine (B1218219) ligands often incorporates pyridine building blocks derived from reactions with benzoyl chlorides. researchgate.net For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, which are effective in sterically demanding Suzuki-Miyaura cross-coupling reactions, can be synthesized from 2-aminomethylpyridine and substituted benzoyl chlorides.

It is important to note that 2-substituted pyridines can be challenging substrates in cross-coupling reactions due to the propensity of the pyridine nitrogen to coordinate to the metal center and inhibit catalysis. acs.org However, when incorporated as a structural element within a larger, well-designed ligand, the pyridine motif is highly effective.

Other Catalytic Transformations Involving Related Electrophiles (e.g., O-(2,6-dimethoxybenzoyl)hydroxylamine)

The 2,6-disubstituted benzoyl moiety is also found in electrophilic reagents used in catalytic transformations. A key class of such reagents is O-acyl hydroxylamines. O-(2,6-dimethoxybenzoyl)hydroxylamine is a representative of this class. These compounds serve as potent electrophilic nitrogen sources in various metal-catalyzed reactions. nih.gov

This reactivity has been harnessed in several advanced synthetic methods, including:

Copper-catalyzed hydroamination: O-acyl-N,N-disubstituted hydroxylamines are used to synthesize functionalized chiral tertiary amines. nih.gov

Palladium-catalyzed cyclizations: They are employed in aza-Heck and aza-Narasaka-Heck reactions to construct chiral N-heterocycles. nih.gov

In these processes, the O-acyl group acts as a leaving group following the delivery of the nitrogen atom to a nucleophilic substrate, facilitated by the metal catalyst. The specific substitution on the benzoyl ring can influence the reactivity and handling properties of the reagent.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab-initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2,6-Dimethylbenzoyl)pyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic distribution.

Density Functional Theory (DFT) is a widely used method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyridine (B92270) derivatives, calculations are often performed using the B3LYP hybrid functional with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govnrel.govyoutube.com

In a typical geometry optimization, the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted to find the lowest energy conformation. For molecules similar to this compound, DFT calculations can predict key structural parameters. For instance, in a study of 2-(2′,4′-dinitrobenzyl)pyridine, DFT calculations predicted the twist angle of the nitro group relative to the benzene (B151609) ring, with results of 30.8° to 31.7° closely matching experimental values. nih.gov However, discrepancies can arise; the same study noted a significant difference between the calculated (0.4°) and experimental (12.3°) twist angle for another group, highlighting that theoretical calculations often model the molecule in the gas phase, which can differ from the solid-state crystal structure determined experimentally. nih.gov

Electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The electronic structure of poly(pyridine-2,5-diyl) has been investigated using spectroscopic methods in conjunction with molecular orbital calculations, demonstrating how computational models help interpret experimental data. libretexts.org For various bioactive pyridine derivatives, DFT calculations have been used to determine that the molecules often adopt non-planar, unsymmetrical structures. nrel.gov

Table 1: Illustrative Geometrical Parameters for Pyridine Derivatives from DFT Calculations

ParameterCompound TypeCalculated ValueReference
Dihedral Angle (Pyridine-Phenyl)2,6-diaryl-substituted pyridine44° - 45° nrel.gov
Steric Minimized EnergyBioactive pyridine derivative46.09 kcal/mol nrel.gov
C-C Bond Length (Phenyl ring)Mercury complex of a bipyridyl ligand1.342 - 1.343 Å researchgate.net
C=O Bond LengthBenzimidazol-2(3H)-one derivative1.221 - 1.252 Å youtube.com

This table presents representative data from related compounds to illustrate the outputs of geometry optimization studies. Specific values for this compound are dependent on the exact computational method used.

Heterolytic bond dissociation energy (BDE) is the enthalpy change associated with the cleavage of a chemical bond where the two electrons of the bond are transferred to one of the resulting fragments, forming a cation and an anion. This value is critical for understanding reaction mechanisms that involve charged intermediates.

The calculation of BDE is a key application of quantum chemistry. youtube.com DFT methods are frequently employed to predict both homolytic and heterolytic bond cleavage energies. nih.gov For example, a DFT study on the heterolytic cleavage of the N-N bond in hydrazones under electrochemical conditions successfully elucidated the most likely reaction mechanism by calculating the energies of the resulting radical ions. nih.gov The electrons in a heterolytic cleavage typically move towards the more electronegative atom. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net DFT calculations are routinely used to compute the energies of these orbitals. For example, in studies of various pyridine derivatives, the HOMO-LUMO gap is analyzed to understand their electronic transitions and potential as materials for electronics or as bioactive agents. youtube.com In some push-pull purine (B94841) systems, the spatial distribution of the HOMO and LUMO can differ drastically depending on the substitution pattern, which significantly impacts their photophysical properties.

Table 2: Representative HOMO-LUMO Gap Energies for Pyridine-Based Compounds

Compound TypeHOMO-LUMO Gap (eV)Computational MethodReference
Fluorophore with Pyridine Core~3.0 - 3.5DFT youtube.com
2,6-Naphthyridine Dicarboxylic Acid~4.0DFT
Push-Pull Purine Derivative3.58 - 4.14DFT
Mercury Complex of a Bipyridyl Ligand4.38DFT/B3LYP researchgate.net

This table shows examples of calculated HOMO-LUMO gaps for related molecules. The specific gap for this compound would require a dedicated calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate steps of a chemical reaction. It allows researchers to visualize reaction pathways, identify transient species, and understand the energetic factors that control the reaction's outcome.

By calculating the free energy of reactants, products, intermediates, and transition states, a complete reaction energy profile, or free energy diagram, can be constructed. This diagram provides a quantitative understanding of the reaction's thermodynamics and kinetics. The highest point on the reaction pathway corresponds to the transition state, and the energy required to reach it from the reactants is the activation energy barrier.

Computational studies on the reaction mechanisms of pyridine derivatives frequently involve this type of analysis. For instance, a quantum-chemical study of the complexation reactions between 2,6-dimethylpyridine (B142122) and water involved calculating the free energy of formation for various reaction paths to determine the most feasible mechanism. In another example, a computational investigation of the enzyme dihydropyrimidinase used a quantum mechanical cluster approach to characterize the reaction mechanism, which included identifying transition states and calculating the activation barrier, confirming the role of specific amino acid residues in stabilizing the transition state.

Computational modeling can predict the most likely course of a reaction and identify the transient intermediates that are formed along the way. These intermediates often have short lifetimes and are difficult to detect experimentally.

For example, in the study of the complexation of 2,6-dimethylpyridine in water, calculations revealed that while a 1:1 complex between a pyridine and a water molecule can form, it is higher-level oligomers (like a 2:1 dimer) that are the key stable products in more polar environments. The 1:1 complex was identified as a precursor intermediate in the formation of these dimers. Similarly, computational modeling of pyridine variants of benzoyl-phenoxy-acetamide was used to determine the relative stability of different tautomeric forms (amide vs. hydroxypyridine), predicting which form would be dominant. This predictive power is essential for designing new synthetic routes and for understanding the behavior of molecules in complex chemical systems.

Conformational Studies and Molecular Dynamics Simulations

Detailed computational and theoretical investigations focusing specifically on the conformational landscape and molecular dynamics of this compound are not extensively documented in the reviewed scientific literature. However, based on the principles of stereochemistry and computational studies of structurally related acylpyridines and sterically hindered ketones, a comprehensive theoretical analysis of this molecule can be outlined.

Such an investigation would primarily focus on the rotational degrees of freedom that define the molecule's three-dimensional structure. The key conformational flexibility in this compound arises from the rotation around two main single bonds:

The bond connecting the pyridine ring to the carbonyl carbon (C(pyridine)–C(carbonyl)).

The bond connecting the carbonyl carbon to the 2,6-dimethylphenyl ring (C(carbonyl)–C(phenyl)).

The relative orientation of the two aromatic rings is dictated by the dihedral angles associated with these rotations. A theoretical study would aim to map the potential energy surface of the molecule as a function of these angles to identify the most stable, low-energy conformations.

A critical structural feature of this compound is the presence of two methyl groups at the ortho positions of the benzoyl moiety. These groups are expected to exert significant steric hindrance, which would strongly disfavor a planar arrangement of the molecule. masterorganicchemistry.com A planar conformation would lead to a severe clash between the pyridine ring and the methyl groups. Consequently, it is anticipated that the most stable conformer would adopt a non-planar, twisted geometry where the 2,6-dimethylphenyl ring is rotated significantly out of the plane of the carbonyl group to alleviate these steric repulsions. rsc.org

Computational methods like Density Functional Theory (DFT) would be the primary tool for such a conformational analysis. nih.gov By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy scan can identify the global and local energy minima, which correspond to stable conformers, as well as the energy barriers (rotational barriers) between them.

Molecular dynamics (MD) simulations would offer further insight into the dynamic behavior of this compound. cymitquimica.com An MD simulation would model the atomic motions of the molecule over time, providing a view of its flexibility and the accessibility of different conformational states at a given temperature. This would reveal how the molecule explores its conformational space and the timescales of transitions between different low-energy states.

While specific research findings and data tables for this compound are not available in the surveyed literature, the expected outcome of such computational studies would be the characterization of a decidedly non-planar ground state conformation, with a quantifiable, and likely substantial, energy barrier to rotation around the C(carbonyl)–C(phenyl) bond due to the bulky ortho-methyl substituents.

Derivatization and Advanced Functionalization Strategies

Regioselective Modification Approaches

The selective functionalization of the pyridine (B92270) ring in the presence of the benzoyl moiety, and vice versa, is a key challenge in the chemistry of 2-(2,6-Dimethylbenzoyl)pyridine. The electronic and steric influences of the dimethylbenzoyl group play a significant role in directing incoming reagents to specific positions on the pyridine ring.

One of the prominent strategies for regioselective C-H functionalization of pyridine rings is through transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, for instance, have been extensively used for the arylation, alkylation, and amination of pyridines. While direct studies on this compound are limited, the principles established for other substituted pyridines can be extrapolated. The electron-withdrawing nature of the benzoyl group is expected to activate the pyridine ring towards nucleophilic attack and direct metallation to specific positions. The steric hindrance from the ortho-methyl groups on the benzoyl ring would likely influence the regioselectivity of these transformations, potentially favoring functionalization at the less hindered positions of the pyridine ring.

Another powerful method for the synthesis of substituted pyridines is the Bohlmann-Rahtz pyridine synthesis. This reaction involves the condensation of an enamine with an ethynylketone, leading to a highly substituted pyridine. While this is a de novo synthesis method rather than a direct modification of a pre-existing pyridine ring, it offers a strategic approach to access derivatives of this compound with various substitution patterns by carefully selecting the starting materials. The versatility of this method allows for the introduction of a wide range of functional groups onto the pyridine core.

Method Description Potential Application to this compound
Palladium-Catalyzed C-H FunctionalizationDirect introduction of aryl, alkyl, or amino groups onto the pyridine ring using a palladium catalyst.Regioselective functionalization of the pyridine moiety, with the position of substitution influenced by the electronic and steric effects of the dimethylbenzoyl group.
Bohlmann-Rahtz Pyridine SynthesisA condensation reaction between an enamine and an ethynylketone to form a substituted pyridine.De novo synthesis of complex derivatives of this compound with predetermined substitution patterns.

Incorporation into Larger Molecular Architectures (e.g., Fullerenes)

The unique electronic and photophysical properties of fullerenes have made them attractive building blocks for the construction of novel materials. The incorporation of this compound into fullerene structures can lead to hybrid materials with tailored properties for applications in areas such as photovoltaics and molecular electronics.

A common strategy for the functionalization of fullerenes is the Prato reaction, which involves the 1,3-dipolar cycloaddition of an azomethine ylide to the C60 cage. The azomethine ylide can be generated in situ from the condensation of an α-amino acid and an aldehyde or ketone. In the context of this compound, the ketone functionality of the benzoyl group could potentially be used to generate the required azomethine ylide, leading to the formation of a fulleropyrrolidine derivative.

Research on the synthesis of fullerene adducts with pyridylpyrrolidine groups has demonstrated the feasibility of attaching pyridine-containing moieties to the fullerene core. In these studies, a protection-deprotection strategy is often employed to achieve specific substitution patterns on the fullerene. For instance, a symmetric fullerene tetrakis-adduct can be reacted with a pyridylglycine derivative to yield a hexakis-adduct. Subsequent retro-cyclopropanation can then be used to obtain trans-1 bis-adducts with pyridylpyrrolidine groups. nih.gov This general methodology could be adapted for the incorporation of this compound, potentially leading to novel fullerene-based materials with interesting electronic communication between the pyridine-benzoyl unit and the fullerene cage.

Fullerene Adduct Synthetic Strategy Key Intermediates Reference
C60 Hexakis-adduct with terpyridylpyrrolidine groupsProtection-deprotection strategy followed by reaction with terpyridylglycine.Symmetric fullerene tetrakis-adduct nih.gov
C60 Hexakis-adduct with pyridylpyrrolidine groupsProtection-deprotection strategy followed by reaction with pyridylglycine.Symmetric fullerene tetrakis-adduct nih.gov
trans-1 Bis-adduct with terpyridylpyrrolidine groupsRetro-cyclopropanation of the corresponding hexakis-adduct.C60 Hexakis-adduct with terpyridylpyrrolidine groups nih.gov
trans-1 Bis-adduct with pyridylpyrrolidine groupsRetro-cyclopropanation of the corresponding hexakis-adduct.C60 Hexakis-adduct with pyridylpyrrolidine groups nih.gov

Synthesis of Polyfunctional Derivatives

The synthesis of derivatives of this compound bearing multiple functional groups opens up avenues for the creation of complex molecules with tailored properties. The strategic introduction of different functionalities on both the pyridine and the benzoyl rings can lead to compounds with applications in medicinal chemistry, materials science, and catalysis.

While specific literature on the synthesis of polyfunctional derivatives starting from this compound is scarce, general methods for the synthesis of polysubstituted pyridines can be considered. Multicomponent reactions, for example, offer an efficient way to assemble complex molecules in a single step. The development of a one-pot, three-component synthesis of polysubstituted pyridines based on the Diels-Alder reactions of 2-azadienes has been reported. nih.gov This approach allows for the rapid generation of diverse tri- and tetrasubstituted pyridines from readily available starting materials. nih.gov By carefully choosing the aldehyde, α,β-unsaturated acid, and enamine components, it might be possible to construct polyfunctionalized pyridine rings that could then be elaborated to include the 2,6-dimethylbenzoyl moiety.

Furthermore, a patent application describes a general method for the preparation of substituted pyridine-2-ketone compounds. google.com The invention aims to address the limited number of derivatives and synthesis methods for this class of compounds. The general structure provided in the patent allows for various substituents on both the pyridine ring and the acyl group, suggesting a pathway to polyfunctional derivatives. google.com However, detailed synthetic protocols and specific examples related to this compound are not extensively covered.

The synthesis of pyridine-2,6-dicarboxamide derivatives provides another example of creating polyfunctional pyridine compounds. mdpi.com These molecules, which feature amide functionalities at the 2 and 6 positions of the pyridine ring, have been shown to act as chelating ligands for various metal cations and anions. mdpi.com This highlights the potential of introducing functional groups at the 2 and 6 positions of the pyridine ring in this compound to create molecules with specific binding properties.

Compound Class Synthetic Approach Key Features
Polysubstituted PyridinesThree-component synthesis via Diels-Alder reactions of 2-azadienes. nih.govRapid access to diverse tri- and tetrasubstituted pyridines. nih.gov
Substituted Pyridine-2-ketone CompoundsGeneral preparation method for compounds with various substituents. google.comPotential for diverse derivatization on both the pyridine and acyl moieties. google.com
Pyridine-2,6-dicarboxamide DerivativesCondensation reaction of pyridine-2,6-dicarbonyl dichloride with amines. mdpi.comIntroduction of chelating amide groups at the 2 and 6 positions. mdpi.com

Emerging Research Areas and Future Perspectives

Exploration of Novel Catalytic Systems

The field of catalysis is increasingly benefiting from the application of pyridine-based ligands, with 2-benzoylpyridine (B47108) derivatives showing particular promise. The core structure, featuring a bidentate N,O-chelating site, allows for the formation of stable and reactive complexes with a wide range of transition metals. Research has demonstrated that 2-benzoylpyridine and its analogues are effective in various catalytic transformations. For instance, rhodium(I) complexes incorporating these ligands have been utilized in carbonylation reactions, such as the conversion of methanol (B129727) to acetic acid. smolecule.com

Palladium(II) complexes featuring substituted pyridine (B92270) ligands have proven to be versatile precatalysts for important carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Heck cross-couplings. nih.govnih.gov The catalytic performance in these systems is intricately linked to the electronic and steric properties of the pyridine ligand. nih.govnih.gov Computational studies on acylpyridinium cations, key intermediates in nucleophilic catalysis, have shown that the stability and, consequently, the catalytic activity are influenced by substituents on the pyridine ring. thieme-connect.de While electron-donating groups in the 4-position can enhance activity, steric hindrance from groups at the 2- and 6-positions can significantly modulate reactivity and selectivity. nih.govthieme-connect.de

Although direct catalytic applications of 2-(2,6-Dimethylbenzoyl)pyridine are still an emerging area, its structure is highly relevant. The two methyl groups on the benzoyl ring introduce significant steric bulk around the metal center in a potential complex. This steric hindrance can be exploited to control the access of substrates to the catalytic site, potentially leading to higher selectivity in reactions like ethylene (B1197577) oligomerization, a field where related 2,6-bis(imino)pyridyl iron(II) and cobalt(II) complexes are active. researchgate.net Furthermore, gold(III) complexes coordinated with the parent 2-benzoylpyridine ligand have been found to be critical for novel protein labeling strategies, mediating a rare aryl-alkynyl cross-coupling reaction. nih.gov The introduction of dimethyl substituents could fine-tune the reactivity and stability of such gold catalysts.

Advanced Material Science Applications

The unique chemical architecture of this compound makes it a promising candidate for the design of advanced functional materials. smolecule.com Its derivatives are being explored for applications ranging from environmental remediation to molecular electronics.

One significant area of research is the development of materials for ion extraction. Derivatives such as 2,6-bis((benzoyl-R)amino)pyridine have been successfully employed as extractants for the removal of divalent metal ions like copper, nickel, cobalt, and zinc from aqueous solutions, both in classical solvent extraction and in advanced membrane-based separation processes. mdpi.com The efficiency of these extractants depends on the stability of the complexes they form with the metal ions.

The field of molecular switches has also seen contributions from benzoylpyridine structures. Hydrazone derivatives of 2-benzoylpyridine have been shown to exhibit photochromic properties, meaning their structure and absorption of light can be reversibly changed by light irradiation, making them candidates for molecular-scale switches and data storage. rsc.org

Furthermore, the chelating nature of the 2-benzoylpyridine scaffold makes it an excellent ligand for constructing metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures, built from metal ions or clusters linked by organic molecules. By incorporating ligands like this compound, it is possible to create MOFs with tailored properties for applications in gas storage, separation, catalysis, and chemical sensing. mdpi.comresearchgate.net For example, a dual-ligand lanthanide-based MOF has demonstrated high selectivity and sensitivity for detecting Fe²⁺ ions. rsc.org The steric constraints imposed by the 2,6-dimethylphenyl group could be used to control the pore size and environment within a MOF, influencing its adsorption and catalytic behavior. nih.gov

Development of New Synthetic Methodologies

The synthesis of 2-benzoylpyridines, including the specifically substituted this compound, has been approached through several methodologies, from classical organometallic reactions to modern photochemical techniques. The development of efficient and environmentally benign synthetic routes is crucial for making these valuable compounds more accessible for research and application.

A foundational method for preparing 2-benzoylpyridines is the Grignard reaction . This involves reacting a phenylmagnesium halide with 2-cyanopyridine, which can achieve high yields of the desired ketone. google.commnstate.eduorganic-chemistry.org To produce this compound, this method would be adapted by using a Grignard reagent prepared from 1-bromo-2,6-dimethylbenzene.

Another common route is the oxidation of the corresponding alcohol precursor , phenyl(pyridin-2-yl)methanol (B192787). While traditional methods used strong, often toxic, oxidants like potassium dichromate, newer protocols offer greener alternatives. google.com A notable development is the use of an ionic hydride catalyst with air or oxygen as the oxidant, providing the ketone in excellent yield under mild conditions. google.com

More recently, photochemical methods have emerged as a powerful tool. A catalyst-free, light-driven (365 nm) reductive arylation between an aromatic aldehyde and a cyanopyridine, conducted in a continuous flow system, produces the intermediate alcohol. This can then be oxidized in a subsequent step to yield the final benzoylpyridine product. nih.govacs.orgalmacgroup.com This modular and highly efficient process avoids the need for precious metal catalysts and is well-suited for scaling up production. nih.govacs.org

Below is a table summarizing key synthetic approaches to the benzoylpyridine core structure.

Method Reactants Key Reagents/Conditions Typical Yield Reference(s)
Grignard Reaction2-Cyanopyridine, Phenylmagnesium bromideAnhydrous ether85% google.com
OxidationPhenyl(pyridin-2-yl)methanolIonic hydride (e.g., NaH), Air/O₂95% google.com
Friedel-Crafts Type2-Cyanopyridine, VeratroleAlCl₃, HCl gas71% google.com
Photochemical Flow2-Cyanopyridine, Benzaldehyde365 nm light, DIPEA, then KMnO₄High nih.govacs.orgalmacgroup.com

Bridging Experimental and Computational Research

The synergy between experimental synthesis and computational modeling has become indispensable in modern chemical research, and the study of this compound and its relatives is no exception. Density Functional Theory (DFT) has emerged as a particularly powerful tool for elucidating the structural and electronic properties of these molecules, providing insights that guide experimental design. researchgate.netresearchgate.net

Researchers frequently combine laboratory techniques like NMR spectroscopy and X-ray crystallography with DFT calculations to achieve a comprehensive understanding of molecular architecture. For instance, studies on 2-acetylpyridine (B122185) derivatives have used DFT to compute geometric and electronic properties, which showed excellent correlation with solid-state structures determined by X-ray diffraction. scielo.br Similarly, the structure of a complex benzoylpyridine derivative was analyzed using DFT, and the theoretical findings were validated against experimental crystallographic data. researchgate.net

This integrated approach extends to predicting reactivity and spectral properties. DFT and Time-Dependent DFT (TD-DFT) calculations are employed to simulate vibrational spectra (IR), NMR chemical shifts, and electronic (UV-Vis) absorption spectra. researchgate.netnih.gov The close agreement often found between theoretical predictions and experimental measurements provides a high degree of confidence in the structural assignments and electronic understanding of these compounds. researchgate.net This predictive power is also crucial in the field of catalysis, where DFT calculations have been used to rationalize the catalytic activity of various pyridine-based catalysts by modeling the stability of key reaction intermediates. thieme-connect.de For potential applications in materials science, such as drug delivery, DFT has been used to study the adsorption of pyridine derivatives onto the surface of nanocages. nih.gov For this compound, computational studies can pre-emptively model its geometry, steric profile, and electronic characteristics, thereby streamlining the experimental discovery of its applications in catalysis and materials science.

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-Dimethylbenzoyl)pyridine, and what key parameters influence yield?

Methodological Answer: A common approach involves coupling reactions between pyridine derivatives and substituted benzoyl groups. For example, a protocol analogous to the synthesis of 2-(2,6-dimethylphenylamino)pyridine (a structurally related compound) involves heating 2-chloropyridine with 2,6-dimethylbenzoyl chloride in the presence of a base (e.g., NaH) at elevated temperatures (~150°C). Post-reaction purification via column chromatography (silica gel, eluent: dichloromethane/methanol) is critical for isolating the product . Key parameters affecting yield include reaction time (optimized at 2–4 hours), stoichiometric ratios (1:1.2 pyridine:benzoyl derivative), and inert atmosphere conditions to prevent oxidation.

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation of a dichloromethane/hexane solution. Data collection at low temperatures (e.g., 193 K) minimizes thermal motion artifacts. Refinement using software like SHELXL-97 or SHELXTL-NT resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). For example, the crystal structure of 2-(2,6-dimethylphenylamino)pyridine revealed a monoclinic system (space group P12₁/c₁) with lattice parameters a = 12.65 Å, b = 7.185 Å, and β = 116.40°, providing a template for analogous compounds .

Q. What safety precautions are necessary when handling this compound given limited toxicity data?

Methodological Answer: Due to insufficient acute and chronic toxicity data, adhere to strict laboratory protocols:

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).
  • Avoid inhalation or skin contact; implement exposure controls (e.g., local exhaust ventilation).
  • Store in a cool, dry place (<25°C) away from incompatible reagents (e.g., strong oxidizers).
  • Follow waste disposal guidelines for halogenated solvents if used in synthesis .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model:

  • Electron distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Reactivity descriptors : Calculate global electrophilicity index (ω) and chemical potential (μ) to compare with experimental reactivity.
  • Solvent effects : Use Polarizable Continuum Model (PCM) to simulate solvation in common solvents (e.g., DMSO, ethanol). Validate results against experimental UV-Vis or NMR spectra .

Q. What strategies optimize the coordination of this compound with transition metals for catalytic applications?

Methodological Answer:

  • Ligand design : Modify the benzoyl group’s substituents (e.g., electron-withdrawing groups) to enhance metal-ligand bond strength.
  • Metal selection : Test coordination with late transition metals (e.g., Co(II), Cu(II)) known for pyridine-based ligand affinity. For example, 2-benzoylpyridine hydrazone ligands form stable complexes with Cu(II), as shown by magnetic moment measurements (µeff ~1.73 BM) and X-ray crystallography .
  • Spectroscopic validation : Use UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and EPR spectroscopy to confirm metal-ligand binding.

Q. How can acidochromic properties of this compound derivatives be analyzed for pH-sensing applications?

Methodological Answer:

  • Synthesis of derivatives : Introduce push-pull substituents (e.g., nitro, methoxy) to the benzoyl group to enhance proton sensitivity.
  • Spectroscopic titration : Monitor absorption/emission spectra (200–800 nm) in buffered solutions (pH 1–14). For instance, 2,6-distyrylpyridine derivatives exhibit bathochromic shifts (~50 nm) upon protonation of dimethylamino groups .
  • Time-resolved studies : Use fluorescence lifetime measurements to assess excited-state proton transfer kinetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.